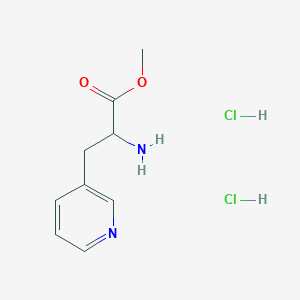

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O₂. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of 2-amino-3-(pyridin-3-yl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is utilized in several research domains:

Medicinal Chemistry

- Drug Discovery : The compound serves as a lead structure for developing novel pharmaceuticals targeting various diseases due to its unique structural properties.

- Bioconjugation : It is employed to attach probes or labels to biomolecules, facilitating studies on protein interactions and cellular processes.

Biological Research

- Enzyme Studies : Researchers utilize this compound to investigate enzyme mechanisms and protein-ligand interactions, contributing to our understanding of biochemical pathways .

- High-throughput Screening : It aids in the creation of diverse chemical libraries for screening potential drug candidates against specific biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. This activity may be linked to its ability to induce apoptosis or inhibit cell proliferation.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and inflammation, indicating potential benefits in neurodegenerative diseases .

- Antimicrobial Properties : Studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting applications in treating infections .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of gastric cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, marking it as a candidate for further development in cancer therapeutics.

Case Study 2: Neuroprotection

Research involving animal models indicated that the compound could reduce neuroinflammation and oxidative damage in conditions like Alzheimer's disease. These findings support its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride include:

- Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride

- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate .

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it particularly valuable in certain research and industrial applications .

Biological Activity

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a compound with notable biological activity, has been the subject of various research studies aimed at understanding its mechanisms and potential applications in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H10Cl2N2O2. The compound features a propanoate backbone with an amino group and a pyridine ring, which are crucial for its biological interactions. The presence of two hydrochloride ions indicates it is a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, binding to these targets and modulating their activity. This modulation can lead to various biochemical responses depending on the specific pathways affected:

- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing physiological processes.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognition.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. This activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation.

- Neuroprotective Effects : The compound has shown promise in neuroprotective studies, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neuronal receptors may help mitigate oxidative stress and inflammation.

- Antimicrobial Properties : Some studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Data Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxic effects on gastric cancer cells | |

| Neuroprotective | Reduction in oxidative stress in neuronal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on gastric cancer cells, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A neuroprotective study conducted on rat models demonstrated that administration of the compound resulted in a significant decrease in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activity (e.g., superoxide dismutase). These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Properties

IUPAC Name |

methyl 2-amino-3-pyridin-3-ylpropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSHHLGNMODFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.